Benzo[b]thiophen-3-amine

Catalog No.
S683447
CAS No.
17402-82-3
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophen-3-amine

CAS Number

17402-82-3

Product Name

Benzo[b]thiophen-3-amine

IUPAC Name

1-benzothiophen-3-amine

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2

InChI Key

SPGRIJRGBVPWLZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N

Monoamine Oxidase (MAO) Inhibition:

Studies on derivatives of Benzo[b]thiophen-3-ol, a compound with a similar structure, have shown promise as potential inhibitors of the enzyme Monoamine Oxidase (MAO) []. This enzyme plays a role in regulating neurotransmitters like dopamine and serotonin. Inhibiting MAO could be relevant in treating conditions like Parkinson's disease and depression, but further research is needed to determine the effectiveness and safety of these derivatives [].

Antimicrobial Activity:

Research on other derivatives, such as Benzo[b]thiophene Acylhydrazones, has shown potential antimicrobial activity against multidrug-resistant Staphylococcus aureus []. This suggests these derivatives might have applications in developing new antibiotics, but further research is needed to understand their mechanisms of action and potential side effects [].

Synthetic Applications:

Research has explored the use of Benzo[b]thiophen-3-amine derivatives as building blocks for the synthesis of other biologically relevant molecules []. This suggests potential applications in developing new drugs or materials with specific properties, but further research is needed to explore the full potential of this approach [].

  • The research mentioned above is on derivatives of Benzo[b]thiophen-3-amine, not the compound itself.
  • These studies are still in the early stages, and more research is needed to understand the potential benefits and risks of these compounds before any clinical applications can be considered.

Benzo[b]thiophen-3-amine is an organic compound characterized by a benzothiophene structure with an amino group at the 3-position. Its chemical formula is C8H7NSC_8H_7NS, and it features a fused ring system consisting of a benzene ring and a thiophene ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of bioactive molecules.

  • Interaction with biomolecules

    The amine group could interact with other molecules containing carbonyl or carboxylic acid groups through hydrogen bonding or covalent bond formation.

  • Precursor for pharmaceuticals

    The molecule could serve as a starting material for drugs with specific functionalities introduced through further modifications.

, including:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: It can serve as a precursor in cyclization reactions to form more complex heterocycles.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.

These reactions are facilitated by the electron-rich nature of the amino group, which enhances its reactivity.

Benzo[b]thiophen-3-amine and its derivatives exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines, making them candidates for anticancer drug development.
  • Kinase Inhibition: Compounds based on this scaffold have been investigated as inhibitors of specific kinases, which are crucial in many signaling pathways associated with cancer and other diseases .
  • Antimicrobial Activity: Certain derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Benzo[b]thiophen-3-amine has diverse applications:

  • Drug Development: Its derivatives are being explored as potential therapeutics in oncology and infectious diseases due to their biological activities.
  • Chemical Probes: This compound can serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Material Science: Benzothiophene derivatives are also being investigated for use in organic electronics and photovoltaic devices due to their electronic properties.

Interaction studies involving benzo[b]thiophen-3-amine focus on its ability to bind to various biological targets:

  • Kinase Interactions: Research has shown that certain derivatives can selectively inhibit kinases involved in cancer progression, highlighting their therapeutic potential .
  • Receptor Binding: Studies are ongoing to evaluate how these compounds interact with specific receptors, which could lead to novel drug candidates.

Benzo[b]thiophen-3-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Benzo[b]thiopheneBasic structure without amino groupActs primarily as a building block
2-Aminobenzo[b]thiopheneAmino group at 2-positionDifferent biological activity profile
3-Aminobenzo[b]thiopheneAmino group at 3-positionSimilar reactivity but different substituents
Thieno[2,3-b]pyridineContains a pyridine ringExhibits different pharmacological properties
Benzo[4,5]thieno[3,2-e][1,4]diazepinComplex fused ring systemPotentially higher activity against specific targets

The uniqueness of benzo[b]thiophen-3-amine lies in its specific position of substitution and its resultant biological activity, which may differ significantly from those of its analogs. This positioning allows it to interact uniquely with biological targets, enhancing its potential as a therapeutic agent.

XLogP3

2.4

Wikipedia

Benzo[b]thiophen-3-amine

Dates

Last modified: 08-15-2023

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